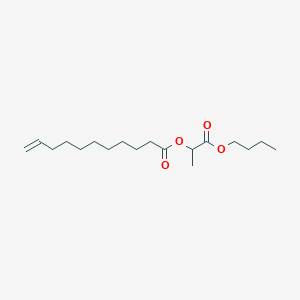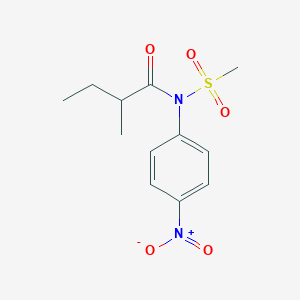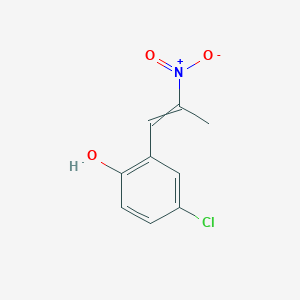
4-Chloro-2-(2-nitroprop-1-en-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(2-nitroprop-1-en-1-yl)phenol is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) and a phenolic hydroxyl group (-OH) attached to a benzene ring, along with a chlorine atom at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-nitroprop-1-en-1-yl)phenol typically involves a nitroaldol reaction, which is a variant of the Henry reaction. The process begins with the reaction of 4-chlorobenzaldehyde with nitroethane in the presence of a basic catalyst such as butylamine. The reaction conditions usually involve sonication at elevated temperatures to ensure complete conversion of the aldehyde .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Purification methods like recrystallization using solvents such as hexane, methanol, ethanol, or isopropanol are commonly employed .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-(2-nitroprop-1-en-1-yl)phenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like lithium aluminium hydride (LAH) or sodium borohydride.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Reduction: LAH, sodium borohydride, aluminum amalgam, or Raney nickel in solvents like isopropyl alcohol or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Substitution: Strongly basic nucleophiles in the presence of electron-withdrawing groups to activate the aromatic ring
Major Products Formed
Reduction: 4-Chloro-2-(2-aminoprop-1-en-1-yl)phenol.
Oxidation: 4-Chloro-2-(2-nitroprop-1-en-1-yl)quinone.
Substitution: Various substituted phenols depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(2-nitroprop-1-en-1-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(2-nitroprop-1-en-1-yl)phenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules. The chlorine atom can influence the compound’s reactivity and binding affinity through electronic effects .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-(2-nitroprop-1-en-1-yl)phenol can be compared with other nitroalkenes and phenolic compounds:
Eigenschaften
CAS-Nummer |
61131-70-2 |
|---|---|
Molekularformel |
C9H8ClNO3 |
Molekulargewicht |
213.62 g/mol |
IUPAC-Name |
4-chloro-2-(2-nitroprop-1-enyl)phenol |
InChI |
InChI=1S/C9H8ClNO3/c1-6(11(13)14)4-7-5-8(10)2-3-9(7)12/h2-5,12H,1H3 |
InChI-Schlüssel |
KBTKCYSEPDVMJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=C(C=CC(=C1)Cl)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Methoxyphenyl)-4-[2-(3-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14593806.png)
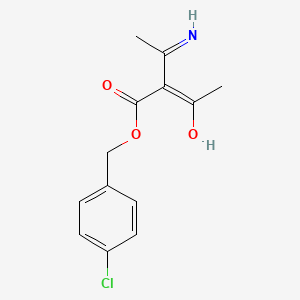
![N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide](/img/structure/B14593820.png)

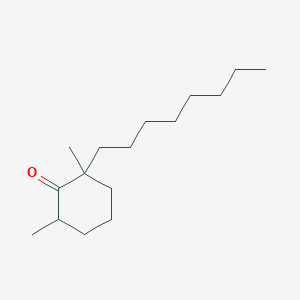
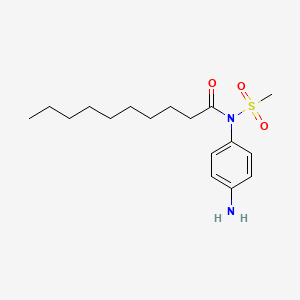

![1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride](/img/structure/B14593854.png)
![{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene](/img/structure/B14593856.png)
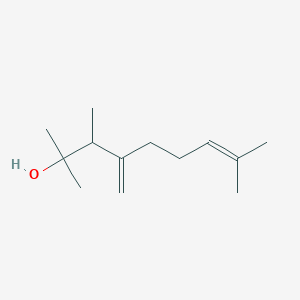

![4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14593861.png)
